Cas no 2228314-03-0 (2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide)

2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide
- 2228314-03-0
- EN300-1979379
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- Inchi: 1S/C9H10ClNO2S/c1-13-7-4-6(10)2-5(9(7)12)3-8(11)14/h2,4,12H,3H2,1H3,(H2,11,14)
- InChI Key: FYCVRHZUWXOTLK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=C(C=1)CC(N)=S)O)OC
Computed Properties
- Exact Mass: 231.0120774g/mol
- Monoisotopic Mass: 231.0120774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 87.6Ų
- XLogP3: 1.6
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1979379-10.0g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1979379-1.0g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1979379-5g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 5g |
$3396.0 | 2023-09-16 | ||
Enamine | EN300-1979379-10g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 10g |
$5037.0 | 2023-09-16 | ||
Enamine | EN300-1979379-2.5g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 2.5g |
$2295.0 | 2023-09-16 | ||
Enamine | EN300-1979379-0.05g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 0.05g |
$983.0 | 2023-09-16 | ||
Enamine | EN300-1979379-0.1g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 0.1g |
$1031.0 | 2023-09-16 | ||
Enamine | EN300-1979379-0.25g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 0.25g |
$1078.0 | 2023-09-16 | ||
Enamine | EN300-1979379-0.5g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 0.5g |
$1124.0 | 2023-09-16 | ||
Enamine | EN300-1979379-5.0g |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide |
2228314-03-0 | 5g |
$3396.0 | 2023-05-23 |
2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide Related Literature
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
Additional information on 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide
Research Brief on 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide (CAS: 2228314-03-0)
Recent studies on 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide (CAS: 2228314-03-0) have highlighted its potential as a novel bioactive compound in the field of chemical biology and pharmaceutical research. This thioamide derivative has garnered attention due to its unique structural features and promising pharmacological properties. The compound's molecular framework, characterized by a chloro-substituted phenyl ring and a thioamide functional group, suggests potential interactions with biological targets, making it a candidate for further investigation in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide. The research team employed a multi-step synthetic route to obtain the compound with high purity, followed by in vitro assays to assess its activity against a panel of cancer cell lines. Results indicated moderate to strong cytotoxic effects, particularly in breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC50 values ranging from 12.5 to 25.0 µM. Mechanistic studies suggested that the compound may induce apoptosis through the mitochondrial pathway, as evidenced by caspase-3 activation and cytochrome c release.
Further investigations into the compound's mechanism of action revealed potential interactions with protein kinases. Molecular docking simulations predicted strong binding affinity for several kinases involved in cell proliferation and survival pathways, including AKT and ERK. These computational findings were supported by enzymatic assays showing inhibition of AKT phosphorylation at concentrations as low as 10 µM. Such properties position 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide as a potential lead compound for the development of targeted cancer therapies.
In addition to its anticancer potential, recent research has explored the compound's antimicrobial properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL. The compound demonstrated bactericidal activity rather than bacteriostatic effects, as confirmed by time-kill assays. Structure-activity relationship studies indicated that the thioamide moiety and chloro substitution are critical for this antimicrobial activity.
Pharmacokinetic studies of 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide have also advanced in recent months. Preliminary in vivo data from rodent models showed acceptable oral bioavailability (approximately 45%) and a plasma half-life of 3.2 hours. The compound exhibited good tissue distribution, with particularly high concentrations observed in liver and kidney tissues. These findings, while preliminary, suggest that the molecule may have favorable drug-like properties worthy of further optimization.
The current research landscape indicates growing interest in 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide across multiple therapeutic areas. Several pharmaceutical companies have reportedly included derivatives of this compound in their drug discovery pipelines, particularly for oncology and infectious disease applications. However, challenges remain in optimizing its selectivity and reducing potential off-target effects. Future research directions likely include structural modifications to improve potency and pharmacokinetic properties, as well as more extensive toxicological evaluations.
In conclusion, 2-(5-chloro-2-hydroxy-3-methoxyphenyl)ethanethioamide represents an intriguing chemical scaffold with demonstrated biological activities across multiple therapeutic areas. Its dual potential as both an anticancer and antimicrobial agent, combined with its relatively straightforward synthetic accessibility, makes it a compelling subject for continued research. As investigations progress, this compound may serve as the foundation for developing novel therapeutic agents addressing critical unmet medical needs.
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